BenchChemオンラインストアへようこそ!

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide

NF-κB inhibition IκBα stabilization Structure-Activity Relationship

A rationally designed N-(quinolin-8-yl)benzenesulfonamide that fills a critical SAR gap: combined 4‑bromo (electron‑withdrawing) and 3‑methyl (steric/lipophilic) substitution on the sulfonyl phenyl ring. Unlike unsubstituted (EC₅₀ 2.2 µM), 4‑Cl, or 4‑CF₃ analogs, this scaffold uniquely probes dual electronic/steric effects on NF‑κB inhibition. The aryl bromide is a versatile late‑stage diversification handle (Suzuki, Buchwald) for focused library synthesis. XLogP3‑AA 3.8 makes it suitable for lead optimization of lipophilic efficiency. Untested against Leishmania/T. cruzi but structurally within active antiparasitic chemotypes (IC₅₀ 0.45 µM). Ideal for SAR expansion in inflammation, oncology, and antiparasitic programs.

Molecular Formula C16H13BrN2O2S
Molecular Weight 377.26
CAS No. 1014910-44-1
Cat. No. B2932033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide
CAS1014910-44-1
Molecular FormulaC16H13BrN2O2S
Molecular Weight377.26
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Br
InChIInChI=1S/C16H13BrN2O2S/c1-11-10-13(7-8-14(11)17)22(20,21)19-15-6-2-4-12-5-3-9-18-16(12)15/h2-10,19H,1H3
InChIKeyCPDPVMARZRAUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide | Basic Characteristics and Class Context


4-Bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide (CAS 1014910-44-1) is a synthetic small molecule belonging to the N-(quinolin-8-yl)benzenesulfonamide chemical class [1]. Characterized by a 4‑bromo‑3‑methylphenyl sulfonamide group coupled to a quinolin‑8‑amine, the compound possesses a molecular weight of 377.3 g/mol, a computed XLogP3-AA of 3.8, and one hydrogen bond donor [2]. The compound is a structural analog within a series that has been shown to suppress the NF-κB pathway [1].

Why 4-Bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide Cannot Be Replaced by a Generic Analog


Within the N-(quinolin-8-yl)benzenesulfonamide series, minor structural modifications to the sulfonyl phenyl ring dramatically alter NF-κB inhibitory potency and efficacy. Electron-withdrawing groups on the phenyl ring generally improve activity, while a 2‑methyl substituent on the quinoline ring reduces potency [1]. The target compound’s unique combination of a 4‑bromo (electron‑withdrawing) and 3‑methyl (steric/lipophilic) substitution on the phenyl ring—without other modifications on the quinoline core—occupies a distinct position in the structure-activity landscape that cannot be replicated by the unsubstituted parent (EC₅₀ 2.2 µM), nitro‑substituted, or simple halogen‑only analogs [1].

Quantitative Differentiation of 4-Bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide vs. Analogs


Substitution-Specific Impact on NF-κB Pathway Inhibition

In the N-(quinolin-8-yl)benzenesulfonamide series, electron-withdrawing groups on the sulfonyl phenyl ring enhance potency while a 2‑methyl substituent on the quinoline ring reduces it [1]. The 4‑bromo‑3‑methyl substitution pattern on the phenyl ring of the target compound introduces an electron‑withdrawing bromine atom, which is predicted to enhance potency relative to the unsubstituted phenyl analog (EC₅₀ 2.2 µM, 120% efficacy), while simultaneously bearing a methyl group at the 3‑position whose steric and electronic effects are distinct from other halogenated or nitrated analogs [1].

NF-κB inhibition IκBα stabilization Structure-Activity Relationship

Physicochemical Property Differentiation: Lipophilicity and Structural Features

The computed partition coefficient (XLogP3-AA) for the target compound is 3.8 and it possesses one hydrogen bond donor [1]. By comparison, a prominent N-(quinolin-8-yl)benzenesulfonamide analog lacking the 4‑bromo‑3‑methyl substitution yet bearing a quinoline‑8‑sulfonamide core was reported in the MDPI PKM2 modulator series, where lipophilicity and hydrogen‑bonding capacity were key for cell permeability and target engagement [2]. The specific aromatic bromine substitution also provides a synthetic handle for further diversification via cross‑coupling, which may be leveraged in derivative libraries.

Physicochemical properties Lipophilicity Molecular descriptors

Absence of Direct Activity Data for Antiprotozoal Applications

A study on related N-quinolin-8-yl-arylsulfonamides reported that the most active antiprotozoal compound was the 3,5‑difluoro‑benzenesulfonamide derivative (IC₅₀ 2.12 µM against L. amazonensis and 0.45 µM against L. chagasi) [1]. This substitution pattern differs from the 4‑bromo‑3‑methyl substitution of the target compound, and the target compound was not tested in this panel.

Leishmanicidal Trypanocidal N-Quinolin-8-yl-arylsulfonamides

Best-Fit Procurement Scenarios for 4-Bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide


NF-κB Pathway Tool Compound in Structure-Activity Relationship Studies

For academic or industrial groups expanding SAR around the N-(quinolin-8-yl)benzenesulfonamide NF-κB inhibitor scaffold, this compound serves as a rationally selected analog to probe the combined effect of an electron-withdrawing bromo and a sterically distinct methyl group on the phenyl ring, filling a gap not covered by the existing 4‑chloro, 4‑trifluoromethyl, or unsubstituted analogs profiled in the primary literature [1].

Synthetic Intermediate for Diversified Quinoline-Sulfonamide Libraries

The aryl bromide functionality provides a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate focused libraries of novel N-(quinolin-8-yl)benzenesulfonamides with tailored aryl or heteroaryl appendages. The compound’s XLogP3-AA of 3.8 also makes it a suitable core for optimizing lipophilic efficiency in lead optimization programs [2].

Antiprotozoal Drug Discovery Starting Point

Although the specific compound is untested against Leishmania spp. and T. cruzi, its structural features fall within the active N-quinolin-8-yl-arylsulfonamide chemotype (IC₅₀ values as low as 0.45 µM for the 3,5‑difluoro analog) [3]. Procurement of this compound for inclusion in focused antiparasitic screening panels is warranted to explore bromo‑substituted SAR in this under‑explored therapeutic vector.

Quote Request

Request a Quote for 4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.